Taniplon

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Taniplon is a nonbenzodiazepine anxiolytic drug from the imidazoquinazoline family of drugs. It binds strongly to benzodiazepine sites on the gamma-aminobutyric acid (GABA) A receptor and has similar anxiolytic effects in animals, but with less sedative or muscle relaxant action .

Chemical Reactions Analysis

Taniplon undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.

Substitution: Substitution reactions can occur at various positions on the imidazoquinazoline core, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Taniplon has several scientific research applications, including:

Chemistry: this compound is used as a model compound in the study of imidazoquinazoline chemistry and its derivatives.

Biology: this compound is studied for its interactions with the GABA A receptor and its effects on the central nervous system.

Medicine: this compound is investigated for its potential use as an anxiolytic drug with fewer side effects compared to traditional benzodiazepines.

Mechanism of Action

Taniplon exerts its effects by binding strongly to benzodiazepine sites on the GABA A receptor. This binding enhances the inhibitory effects of GABA, leading to anxiolytic effects. The molecular targets and pathways involved include the modulation of GABAergic neurotransmission, which results in reduced anxiety and stress responses .

Comparison with Similar Compounds

Taniplon is unique compared to other similar compounds due to its nonbenzodiazepine structure and its selective binding to the GABA A receptor. Similar compounds include:

Benzodiazepines: Traditional anxiolytic drugs that also bind to GABA A receptors but have more sedative and muscle relaxant effects.

Imidazoquinazolines: Other compounds in the same family as this compound, which may have similar anxiolytic effects but differ in their specific chemical structures and pharmacological profiles.

Biological Activity

Taniplon is an imidazo[1,2-a]pyrimidine derivative that has garnered attention for its potential therapeutic applications, particularly in the realm of anxiolytic treatment. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is structurally related to other compounds like fasiplon and divaplon, which are known for their anxiolytic properties. Its chemical structure allows it to interact effectively with the GABAA receptor, a key player in the modulation of anxiety and stress responses in the central nervous system (CNS) .

This compound's primary mechanism involves enhancing the inhibitory neurotransmission mediated by GABAA receptors. By binding to specific sites on these receptors, this compound increases the frequency of chloride channel opening events, leading to hyperpolarization of neuronal membranes. This action results in reduced neuronal excitability and contributes to its anxiolytic effects .

1. Anxiolytic Effects

This compound has demonstrated significant anxiolytic activity in various preclinical models. In studies involving animal models of anxiety, this compound exhibited dose-dependent reductions in anxiety-like behaviors, comparable to established anxiolytics such as diazepam .

2. Cytotoxicity and Anticancer Potential

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, it showed inhibition against MCF-7 and MDA-MB-231 breast cancer cells with IC50 values ranging from 35.1 to 43.4 μM . The mechanism appears to involve apoptosis induction through modulation of apoptotic gene expression (Bax/Bcl-2 ratio), suggesting potential as an anticancer agent .

3. Molecular Docking Studies

Molecular docking studies have been conducted to predict this compound's binding affinity to various biological targets. Results indicated strong interactions with GABAA receptors and other relevant proteins involved in anxiety modulation . The binding energies observed were favorable, indicating a promising pharmacological profile.

Table 1: Summary of Biological Activities of this compound

Case Studies

In a notable study by Sokolova et al., this compound's efficacy was evaluated alongside other imidazo[1,2-a]pyrimidine derivatives. The research highlighted its superior anxiolytic properties compared to traditional treatments, suggesting a novel approach for managing anxiety disorders . Furthermore, its anticancer potential was underscored by its ability to induce apoptosis selectively in cancer cells while sparing healthy cells.

Properties

CAS No. |

106073-01-2 |

|---|---|

Molecular Formula |

C14H15N5O2 |

Molecular Weight |

285.30 g/mol |

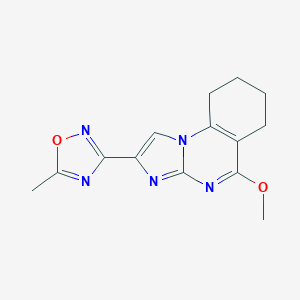

IUPAC Name |

3-(5-methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-5-methyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C14H15N5O2/c1-8-15-12(18-21-8)10-7-19-11-6-4-3-5-9(11)13(20-2)17-14(19)16-10/h7H,3-6H2,1-2H3 |

InChI Key |

OYKONKGGKFFMDV-UHFFFAOYSA-N |

SMILES |

CC1=NC(=NO1)C2=CN3C4=C(CCCC4)C(=NC3=N2)OC |

Canonical SMILES |

CC1=NC(=NO1)C2=CN3C4=C(CCCC4)C(=NC3=N2)OC |

Key on ui other cas no. |

106073-01-2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.